1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 2-fluorophenyl group, a fused [1,2,4]triazolo[3,2-b][1,3]thiazole ring bearing a hydroxyl group at position 6, and a furan-2-yl moiety at position 2 of the triazolothiazole system. Piperidine-4-carboxamide derivatives are commonly synthesized via amide coupling reactions involving activated carbonyl intermediates, as exemplified in related compounds .
Properties
IUPAC Name |
1-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIHSTYKRHTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable halide.
Attachment of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction, using a piperidine derivative and a carboxylic acid or its activated form.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan rings, using nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of triazole and thiazole compounds can inhibit the proliferation of cancer cells. The specific compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The thiazole and triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains and fungi.
- Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, this compound may influence neuroinflammatory pathways and provide protection against neurodegenerative diseases.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines. For instance, a study involving breast cancer cells showed a dose-dependent decrease in cell proliferation when treated with this compound. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The piperidine-4-carboxamide scaffold is versatile, with substituents dictating target specificity and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
Structural Diversity and Target Specificity :
- The target compound ’s triazolothiazole and hydroxyl groups may enhance binding to oxidative stress-related targets (e.g., sEH or mPGES-1), similar to CHEMBL2392714 and Compound 116. In contrast, ZINC02123811’s chromen system favors viral protease inhibition .
- The ethyl-triazolothiazole analog (ChemSpider: 898349-60-5) shares a triazolothiazole core but lacks the furan and carboxamide groups, suggesting divergent pharmacokinetic profiles .
Pharmacological Properties :
- Hydroxyl Group : Present in both the target compound and ChemSpider: 898349-60-5, this group likely improves solubility compared to lipophilic analogs like ZINC02123811 .
- Fluorophenyl vs. Trifluoromethyl Benzyl : Fluorine substituents enhance metabolic stability and binding affinity. The target’s 2-fluorophenyl may offer better steric complementarity to hydrophobic enzyme pockets than CHEMBL2392714’s trifluoromethyl benzyl .
Synthetic Routes :
- Amide coupling methods (e.g., using isobutyl chloroformate and triethylamine) described for related piperidine-4-carboxamides are likely applicable to the target compound’s synthesis.
ADMET Considerations: The hydroxyl and carboxamide groups in the target compound may reduce blood-brain barrier permeability compared to non-polar analogs but improve renal clearance. Structural analogs like CHEMBL2392714 and Compound 118 demonstrate favorable docking scores and inhibitory potencies, suggesting the target compound could achieve similar efficacy with optimized substituents .
Biological Activity
The compound 1-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide represents a novel addition to the class of biologically active compounds. Its complex structure suggests potential for diverse pharmacological activities. This article reviews its biological activity based on available literature, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole and Thiazole Rings : Known for their biological significance, these heterocycles contribute to the compound's pharmacological properties.
- Piperidine Moiety : This structural element is often associated with psychoactive effects and can influence the compound's interaction with biological targets.
The molecular formula is represented as C₁₈H₁₈F N₃O₂S, indicating a complex arrangement conducive to various interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Cell Lines Tested : HEPG2 (liver cancer), HELA (cervical cancer), SW1116 (colon cancer), and BGC823 (gastric cancer) were utilized for evaluating cytotoxicity.
- Efficacy : Preliminary data suggest significant antiproliferative effects with EC50 values in the low micromolar range, indicative of strong anticancer potential .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their effectiveness against bacterial and fungal strains:
- Mechanism of Action : The inhibition of key enzymes involved in microbial metabolism is a proposed mechanism through which these compounds exert their effects .
Enzyme Inhibition
Inhibitory activity against various enzymes has been reported:
- Carbonic Anhydrase and Cholinesterase Inhibitors : These enzyme targets are crucial in treating conditions like glaucoma and Alzheimer's disease. The compound's ability to inhibit these enzymes could position it as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the triazole and thiazole rings can significantly affect potency:
- Substituent Variations : Altering substituents on the fluorophenyl or furan moieties can enhance or reduce activity. For example, varying the electron-withdrawing or donating groups can modulate interactions with target proteins .
Case Studies
- Cytotoxicity Study : A recent study demonstrated that derivatives of triazolo-thiazole exhibited cytotoxic effects on HEPG2 cells with an EC50 value of 10.28 µg/mL. This study highlights the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Evaluation : A comparative analysis showed that triazole derivatives had significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure was linked to enhanced lipophilicity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
